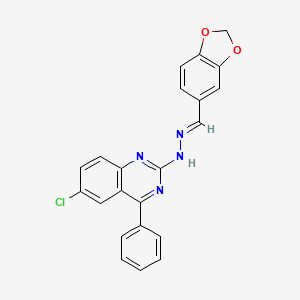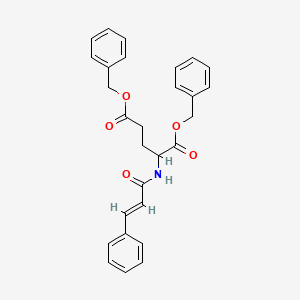
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide
Übersicht
Beschreibung
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide, also known as MTI-101, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTI-101 is a small molecule that belongs to the class of indolinecarboxamides and has been found to exhibit anticancer properties.
Wirkmechanismus
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to inhibit the JAK/STAT pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to have minimal toxicity in normal cells and tissues, making it a promising anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been found to enhance the immune response against cancer cells, making it a potential immunotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has also been found to have good stability and solubility, making it suitable for in vivo studies. However, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has not been extensively studied in clinical trials, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide. One potential direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential as an immunotherapeutic agent, either alone or in combination with other immunotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide in clinical trials. Overall, the research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has shown promising results and has the potential to lead to the development of new and effective cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been extensively studied for its anticancer properties. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-indolinecarboxamide has been tested against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-13-7-5-6-8-15(13)21(12)19(22)20-14-10-16(23-2)18(25-4)17(11-14)24-3/h5-8,10-12H,9H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKNXDVLBZABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3909221.png)
![N'-(2-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909223.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B3909233.png)
![pentyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3909238.png)
![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3909251.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B3909255.png)
![N-{5-[(5-iodo-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3909263.png)
![1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B3909268.png)

![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]-4-nitrobenzamide](/img/structure/B3909292.png)
![ethyl 1-[2-(dimethylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate hydrochloride](/img/structure/B3909300.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(methylthio)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909311.png)
![2-{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B3909317.png)